molecular formula C12H12O3 B13065138 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13065138
M. Wt: 204.22 g/mol
InChI Key: RZXDANCJBWROOB-UHFFFAOYSA-N
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Description

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a propanoyl group attached to the third carbon and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .

Scientific Research Applications

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propanoyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-propanoyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H12O3/c1-2-10(13)9-7-15-11-6-4-3-5-8(11)12(9)14/h3-6,9H,2,7H2,1H3

InChI Key

RZXDANCJBWROOB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COC2=CC=CC=C2C1=O

Origin of Product

United States

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